Cas no 1864056-41-6 (2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride)
![2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride structure](https://ja.kuujia.com/scimg/cas/1864056-41-6x500.png)
2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- AKOS026746955
- 2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride
- 2-([(4-METHYLPHENYL)SULFANYL]METHYL)PIPERIDINE HYDROCHLORIDE
- EN300-241451
- 2-([(4-METHYLPHENYL)SULFANYL]METHYL)PIPERIDINEHYDROCHLORIDE
- 1864056-41-6
- F2167-0598
-
- インチ: 1S/C13H19NS.ClH/c1-11-5-7-13(8-6-11)15-10-12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9-10H2,1H3;1H
- InChIKey: JFYMENCIGZMSMS-UHFFFAOYSA-N
- SMILES: Cl.S(C1C=CC(C)=CC=1)CC1CCCCN1
計算された属性
- 精确分子量: 257.1
- 同位素质量: 257.1
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 175
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3A^2
2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-241451-2.5g |
2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride |
1864056-41-6 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
TRC | M188841-1g |
2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride |
1864056-41-6 | 1g |
$ 615.00 | 2022-06-04 | ||
Enamine | EN300-241451-0.25g |
2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride |
1864056-41-6 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
Enamine | EN300-241451-0.5g |
2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride |
1864056-41-6 | 95% | 0.5g |
$671.0 | 2024-06-19 | |
Enamine | EN300-241451-10.0g |
2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride |
1864056-41-6 | 95% | 10.0g |
$3007.0 | 2024-06-19 | |
Life Chemicals | F2167-0598-0.25g |
2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride |
1864056-41-6 | 95%+ | 0.25g |
$392.0 | 2023-09-06 | |
Life Chemicals | F2167-0598-5g |
2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride |
1864056-41-6 | 95%+ | 5g |
$1305.0 | 2023-09-06 | |
TRC | M188841-500mg |
2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride |
1864056-41-6 | 500mg |
$ 410.00 | 2022-06-04 | ||
Life Chemicals | F2167-0598-10g |
2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride |
1864056-41-6 | 95%+ | 10g |
$1827.0 | 2023-09-06 | |
Enamine | EN300-241451-1g |
2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride |
1864056-41-6 | 1g |
$699.0 | 2023-09-15 |
2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride 関連文献
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochlorideに関する追加情報
Introduction to 2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride (CAS No. 1864056-41-6)
2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride (CAS No. 1864056-41-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and drug development. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. The presence of a sulfanyl group at the 4-position of the methylphenyl moiety and its subsequent attachment to the piperidine ring introduces unique chemical and pharmacological properties, making it a promising candidate for various therapeutic applications.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for formulation development in pharmaceuticals. This solubility advantage allows for more efficient drug delivery systems, particularly in oral and parenteral formulations. The compound’s structural features suggest potential interactions with biological targets, which is a key consideration in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of 2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride with high precision. Studies have indicated that the sulfanyl group may serve as a critical pharmacophore, interacting with specific amino acid residues in protein targets. This interaction could modulate enzymatic activity or signal transduction pathways, offering a basis for developing novel therapeutic agents.
One of the most intriguing aspects of this compound is its potential role in central nervous system (CNS) disorders. Piperidine derivatives are well-known for their ability to cross the blood-brain barrier, making them suitable for treating neurological conditions. The structural analogs of 2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride have been investigated for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. Preliminary findings suggest that this compound may exhibit properties similar to those of atypical antipsychotics or antidepressants, though further research is needed to confirm these hypotheses.
The synthesis of 2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride involves multi-step organic reactions, including sulfonylation, nucleophilic substitution, and salt formation. The choice of reagents and reaction conditions is crucial to achieving high yield and purity. Advanced synthetic techniques such as flow chemistry have been explored to optimize these processes, reducing waste and improving scalability.
In vitro studies have begun to elucidate the pharmacokinetic profile of this compound. Initial data suggest favorable metabolic stability and moderate bioavailability, which are essential attributes for any drug candidate. Additionally, preliminary toxicity studies have shown no significant adverse effects at tested doses, indicating a relatively safe profile for further development.
The pharmaceutical industry has shown increasing interest in piperidine derivatives due to their versatility and efficacy in treating various diseases. 2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride represents a promising addition to this growing class of compounds. Its unique structural features offer opportunities for designing next-generation drugs with improved therapeutic outcomes.
Future research directions include exploring the compound’s potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The sulfanyl group’s ability to interact with metal ions implicated in these diseases makes it an attractive target for further investigation. Additionally, combination therapies involving 2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride with other bioactive molecules could enhance therapeutic efficacy.
The development of novel drug candidates is a complex process that requires interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. 2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride exemplifies how structural innovation can lead to new therapeutic possibilities. As research progresses, this compound holds promise for addressing unmet medical needs across multiple therapeutic areas.
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